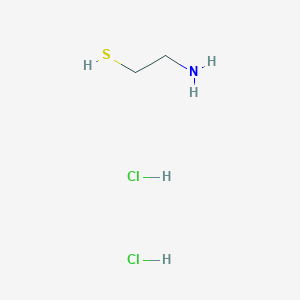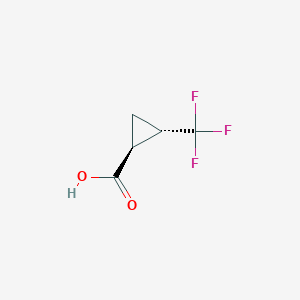
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
(1S,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid, also known as TFMC, is a versatile organic compound that is widely used in a variety of scientific research applications. It is a cyclic compound, consisting of a cyclopropane ring with a trifluoromethyl group attached to the ring. This compound is known to have a wide variety of biochemical and physiological effects and is a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
(Konik et al., 2017) explored the synthesis of distally fluorinated ketones using tertiary cyclopropanols derived from carboxylic esters, highlighting the use of sodium triflinate as a fluoroalkylating reagent. This demonstrates the role of cyclopropane carboxylic acid derivatives in synthesizing fluorinated compounds, a key area in medicinal chemistry and material sciences.
Ethylene Precursor in Plants
(Hoffman et al., 1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This finding is significant in understanding plant physiology, especially in the context of ethylene's role in plant growth and development.
Conformational Analysis
(Korp et al., 1983) conducted a structural and conformational analysis of related cyclopropanecarboxylic acids. Such studies are crucial in the field of crystallography and molecular design, as they provide insights into the three-dimensional arrangement of atoms in molecules.
Multigram Synthesis
(Artamonov et al., 2010) developed a procedure for the multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid. This method is significant for large-scale synthesis, which is critical in industrial applications and large-scale research studies.
Ring-Opening Reactions
(Hell et al., 2000) and (Zhu et al., 2016) explored the ring-opening of cyclopropane carboxylic acid derivatives. Such reactions are fundamental in organic synthesis, enabling the formation of various structurally complex molecules.
Biological Activities of Cyclopropane Moiety
(Coleman & Hudson, 2016) discussed the wide range of biological activities associated with natural compounds containing the cyclopropane moiety, such as antifungal, antimicrobial, and antitumoral properties.
Propriétés
IUPAC Name |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLYQDUCHEFFQ-HRFVKAFMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1690037-61-6 | |
| Record name | (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)
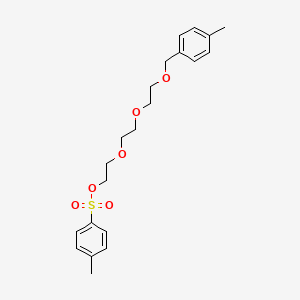
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)
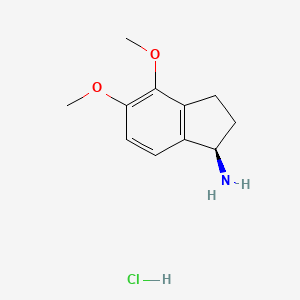
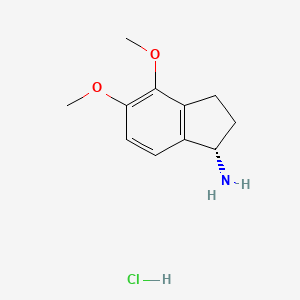

![Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-](/img/structure/B3108838.png)
